4,5-Dinitrobenzene-1,2-diamine

Catalog No.
S1898667
CAS No.
32690-28-1
M.F
C6H6N4O4
M. Wt
198.14 g/mol
Availability
In Stock
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4,5-Dinitrobenzene-1,2-diamine

CAS Number

32690-28-1

Product Name

4,5-Dinitrobenzene-1,2-diamine

IUPAC Name

4,5-dinitrobenzene-1,2-diamine

Molecular Formula

C6H6N4O4

Molecular Weight

198.14 g/mol

InChI

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2

InChI Key

PCSIZKSNIWJKSK-UHFFFAOYSA-N

SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N

Tetradentate Ligand for Chloride Binding

4,5-Dinitrobenzene-1,2-diamine (4,5-DBA) functions as a tetradentate ligand, meaning it can bind to a central metal ion using four donor atoms. Research has shown that 4,5-DBA exhibits a particular affinity for chloride ions (Cl-). Biosynth, a supplier of the chemical, highlights this property [].

Luminescence Applications

Studies have explored the luminescent properties of 4,5-DBA. When dissolved in an organic solvent, the presence of chloride ions causes a red shift in the compound's emission spectrum []. This phenomenon suggests potential applications in chloride ion detection using luminescence-based methods.

Crystallographic Studies

4,5-DBA has also been used in crystallographic studies. The specific interactions between the ligand and metal ions, along with the resulting crystal structures, can provide valuable insights into material properties and potential applications [].

4,5-Dinitrobenzene-1,2-diamine, also known as 2,4-diamino-1,3-dinitrobenzene, is an organic compound with the molecular formula C₆H₆N₄O₄. It appears as a dark green crystalline powder and has a molecular weight of approximately 198.14 g/mol. This compound is characterized by its two amino groups and two nitro groups attached to a benzene ring, which significantly influence its chemical behavior and biological activity .

Due to its functional groups:

  • Reduction Reactions: The nitro groups can be reduced to amines under specific conditions, often using reducing agents like iron or zinc in acidic media.
  • Substitution Reactions: The amino groups can participate in electrophilic substitution reactions, allowing for the introduction of additional substituents on the benzene ring.
  • Condensation Reactions: The amino groups can react with carbonyl compounds to form imines or amides .

The synthesis of 4,5-Dinitrobenzene-1,2-diamine typically involves multiple steps:

  • Nitration of Benzene: Benzene is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce nitro groups.
  • Reduction: The resulting dinitro compound can then be treated with reducing agents to convert one or both nitro groups into amino groups.
  • Purification: The product is purified through recrystallization or chromatography methods.

Specific synthesis routes may vary based on desired yields and purity levels .

4,5-Dinitrobenzene-1,2-diamine has several applications across different fields:

  • Chemical Synthesis: It serves as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.
  • Research: Its unique properties make it a subject of study in organic chemistry and medicinal chemistry for developing new compounds with biological activity.
  • Explosives: Due to its nitro groups, it may also find applications in the formulation of explosives .

Studies on the interactions of 4,5-Dinitrobenzene-1,2-diamine with other chemical agents reveal its potential reactivity. For instance:

  • With Amines: It can form stable derivatives through nucleophilic substitution reactions.
  • With Metal Catalysts: Interaction studies show that this compound can be effectively utilized in metal-catalyzed reactions for further functionalization .

Several compounds share structural similarities with 4,5-Dinitrobenzene-1,2-diamine. Here are a few notable examples:

Compound NameMolecular FormulaUnique Features
4,6-Dinitrobenzene-1,3-diamineC₆H₆N₄O₄Different positions of nitro and amino groups
2,4-DinitrophenylhydrazineC₆H₈N₄O₄Contains hydrazine functionality
3-NitroanilineC₆H₈N₄O₂Single nitro group with an amino group

Uniqueness of 4,5-Dinitrobenzene-1,2-diamine

The uniqueness of 4,5-Dinitrobenzene-1,2-diamine lies in its specific arrangement of functional groups that allows for diverse chemical reactivity and biological interactions. Its dual nitro and amino functionalities provide distinct pathways for synthesis and application compared to other similar compounds .

Nitration MethodTemperature (°C)Acid ConcentrationYield (%)Selectivity (%)
Direct Nitration of o-Phenylenediamine50-90Concentrated HNO3/H2SO485-9585-90
Nitration of Diethylbenzene followed by Reduction25-6092 wt% H2SO499.285.5
Electrophilic Aromatic Substitution50-100Fuming HNO370-8575-85
Mixed Acid Nitration (HNO3/H2SO4)25-9075-85 wt% H2SO485-9585-95
Nitration with KNO3/H2SO460-80Concentrated H2SO480-9080-85

Modern approaches to nitration employ continuous-flow microreactor technology to address safety concerns and improve process control [9] [10]. These systems allow for precise temperature management and rapid heat dissipation, reducing the risk of runaway reactions that can occur in batch processes [11]. The use of microreactors has demonstrated significant improvements in both yield and selectivity while operating at lower temperatures and shorter residence times compared to traditional batch methods [12].

Reductive Amination Strategies in Diamine Synthesis

Reductive amination represents a crucial synthetic transformation in the preparation of 4,5-dinitrobenzene-1,2-diamine, involving the conversion of nitro groups to amino functionalities through controlled reduction processes. This transformation typically employs a six-electron reduction mechanism, proceeding through sequential formation of nitroso, hydroxylamino, and finally amino functional groups [13].

The classical Bechamp reduction using tin and hydrochloric acid remains one of the most widely employed methods for converting nitro groups to amines [14]. This process involves the reduction of the nitro compound with tin metal in the presence of concentrated hydrochloric acid, followed by neutralization to liberate the free amine [15]. The mechanism proceeds through electron transfer from the tin metal to the nitro group, with the tin being oxidized to tin(II) chloride in the process.

Catalytic hydrogenation represents a more modern and environmentally benign approach to nitro reduction [16]. This method employs heterogeneous catalysts such as palladium on carbon (Pd/C) under hydrogen atmosphere at moderate pressures [13]. The reaction typically proceeds at temperatures ranging from 25-50°C and pressures of 1-40 bar, providing excellent yields of 95-99% [16]. The selectivity of catalytic hydrogenation can be fine-tuned through choice of catalyst, solvent, and reaction conditions.

The reduction mechanism in catalytic hydrogenation involves the adsorption of both hydrogen and the nitro compound on the catalyst surface, followed by sequential hydrogen transfer reactions [16]. The process is particularly advantageous for large-scale synthesis due to its high atom economy, minimal waste generation, and ease of catalyst recovery and recycling.

Alternative reducing agents include iron and hydrochloric acid, zinc and hydrochloric acid, and sodium cyanoborohydride for specific applications [13]. Iron-mediated reduction offers advantages in terms of cost-effectiveness and availability, while providing yields in the range of 85-92% [14]. Sodium cyanoborohydride is particularly useful for selective reductions in the presence of other reducible functionalities, though it typically requires milder conditions and longer reaction times [17] [18].

Table 2: Reductive Amination Strategies in Diamine Synthesis

Reduction MethodReducing AgentTemperature (°C)Pressure (bar)Yield (%)
Tin/HCl (Bechamp Reduction)Sn/HCl60-80Atmospheric90-95
Catalytic Hydrogenation (Pd/C)H2/Pd-C25-501-4095-99
Iron/HClFe/HCl70-90Atmospheric85-92
Zinc/HClZn/HCl60-80Atmospheric88-95
Sodium CyanoborohydrideNaBH3CN0-25Atmospheric78-95

The choice of reducing agent and reaction conditions significantly impacts both the yield and selectivity of the transformation. Factors such as substrate structure, presence of other functional groups, scale of operation, and economic considerations all influence the selection of the optimal reduction protocol [13]. In the specific case of 4,5-dinitrobenzene-1,2-diamine synthesis, the presence of two nitro groups requires careful control of reaction conditions to ensure complete reduction of both functionalities without over-reduction or unwanted side reactions.

Recent advances in nitroreduction methodology have focused on developing more selective and environmentally friendly processes [13]. These include the use of biocatalytic systems employing nitroreductase enzymes, which offer high selectivity and operate under mild conditions, though they may be limited by substrate scope and reaction scale [13].

Purification Techniques and Yield Optimization

The purification of 4,5-dinitrobenzene-1,2-diamine requires sophisticated techniques due to the compound's crystalline nature and the need to separate it from isomeric impurities and byproducts. Recrystallization from suitable solvents represents the most commonly employed purification method for solid organic compounds [19].

Recrystallization from ethanol is particularly effective for 4,5-dinitrobenzene-1,2-diamine, as demonstrated in laboratory procedures where the compound is dissolved in hot ethanol and allowed to crystallize upon cooling [20]. This method exploits the differential solubility of the target compound compared to impurities, with the pure product forming well-defined crystals while impurities remain in solution or form less ordered precipitates [19].

The recrystallization process involves several critical steps: dissolution of the crude product in a minimum amount of hot solvent, filtration of the hot solution to remove insoluble impurities, controlled cooling to promote crystal formation, and final filtration and washing to collect the purified product [20]. Temperature control during cooling is crucial, as rapid cooling can lead to small, poorly formed crystals that may trap impurities, while controlled slow cooling promotes the formation of larger, purer crystals [19].

Column chromatography provides an alternative purification method with higher resolution capabilities, particularly useful when dealing with closely related isomers [21]. This technique employs a stationary phase (typically silica gel or alumina) and a mobile phase (organic solvents of varying polarity) to achieve separation based on differential adsorption and partitioning behavior [21]. The method is especially valuable when the impurities have similar solubility characteristics but different polarities.

Distillation techniques, while challenging for high-melting compounds like 4,5-dinitrobenzene-1,2-diamine, can be employed under reduced pressure to lower the boiling point and prevent thermal decomposition [22]. Vacuum distillation at temperatures around 207-211°C under reduced pressure can provide high-purity material with yields of 90-95% [20].

Specialized purification methods include treatment with heavy metal salts to remove trace amounts of isomeric impurities [23] [24]. This approach exploits the differential coordination behavior of various phenylenediamine isomers with metal ions such as copper, iron, and cobalt, allowing for selective precipitation and removal of unwanted isomers [23].

Table 3: Purification Techniques and Yield Optimization

Purification MethodSolvent/MediumTemperature (°C)Purity Achieved (%)Yield Recovery (%)
Recrystallization from EthanolEthanol60-7895-9885-92
Column ChromatographySilica/AluminaRoom Temperature>9980-95
DistillationVacuum207-21198-9990-95
Heavy Metal Salt TreatmentMetal SulfatesRoom Temperature>9988-95
Crystallization from WaterWater0-2595-9790-95

Process optimization strategies focus on maximizing both yield and purity while minimizing processing time and solvent consumption [25]. Multi-stage purification protocols combining different techniques in sequence can achieve purities exceeding 99.99%, as demonstrated in industrial processes for related phenylenediamine compounds [26].

Modern analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are essential for monitoring purification progress and confirming product identity and purity [27]. These methods allow for precise quantification of remaining impurities and optimization of purification conditions.

Industrial-scale Production Challenges

The industrial-scale production of 4,5-dinitrobenzene-1,2-diamine presents numerous technical, economic, and safety challenges that require sophisticated engineering solutions and process optimization strategies. The highly exothermic nature of nitration reactions poses significant safety risks, with reported cases of industrial explosions occurring when temperature control systems fail [28] [29].

Temperature control represents the most critical challenge in large-scale nitration processes [30] [11]. The heat of reaction for aromatic nitrations ranges from 73 to 253 kJ/mol, requiring efficient heat removal systems to prevent runaway reactions [11]. Traditional batch reactors struggle with heat management due to poor heat transfer characteristics, leading to hot spots and potential thermal decomposition of products or starting materials [31].

Continuous flow microreactor technology has emerged as a promising solution to address heat management challenges [9] [10]. These systems provide enhanced heat transfer rates due to high surface-area-to-volume ratios, allowing for better temperature control and reduced risk of thermal runaway [11]. Industrial implementations have demonstrated the ability to reduce reaction times from hours to minutes while maintaining high conversion rates and selectivity [12].

Raw material cost volatility presents another significant challenge for industrial production [32]. The prices of key inputs such as benzene and nitric acid fluctuate due to supply chain disruptions, geopolitical tensions, and changes in demand from other sectors [32]. These fluctuations can significantly impact profit margins and require flexible procurement strategies and process optimization to maintain economic viability.

Environmental compliance and waste management constitute major operational challenges [32]. Nitration processes generate significant quantities of spent acid that must be treated or recycled to meet environmental regulations [9]. Advanced acid recovery and recycling systems have been developed to address these concerns while reducing operational costs [9].

Safety considerations extend beyond temperature control to include explosion hazards associated with nitro compounds [33]. Dinitrobenzene compounds are classified as dangerous explosion hazards and require specialized handling procedures, emergency response protocols, and safety equipment [33]. The potential for methemoglobinemia and other health effects necessitates comprehensive worker protection measures and medical monitoring programs [33].

Table 4: Industrial-scale Production Challenges

Challenge CategorySpecific IssueSolution ApproachImpact on Yield (%)
Temperature ControlExothermic reaction controlMicroreactor technology±10-15
Heat ManagementHeat removal efficiencyEnhanced cooling systems±5-10
Safety ConcernsExplosion hazardsContinuous flow processes±20-30
Raw Material CostsPrice volatility of benzene/HNO3Process optimization±5-8
Environmental ComplianceWaste acid treatmentAcid recycling systems±3-7

Scale-up considerations include the need for specialized reactor designs that can handle the corrosive nature of mixed acids while providing adequate mixing and heat transfer [34]. Continuous stirred-tank reactors with optimized agitation systems and enhanced cooling capacity are commonly employed, though they require careful design to prevent dead zones and ensure uniform temperature distribution [31].

Process automation and control systems are essential for maintaining consistent product quality and operational safety at industrial scale [34]. Advanced process control algorithms monitor multiple parameters including temperature, pressure, flow rates, and composition to optimize reaction conditions and prevent unsafe operating conditions [11].

Economic factors influencing industrial production include capital investment requirements for specialized equipment, operating costs for raw materials and utilities, and the need for comprehensive waste treatment facilities [35]. The development of more efficient catalytic processes and process intensification technologies continues to drive improvements in economic viability and environmental performance [9].

Quality control and analytical monitoring systems must be capable of real-time analysis to ensure product specifications are met consistently [27]. This requires sophisticated analytical instrumentation and automated sampling systems that can operate reliably in the harsh chemical environment of industrial nitration processes [34].

4,5-Dinitrobenzene-1,2-diamine demonstrates notable thermal stability characteristics that distinguish it from other nitroaromatic compounds. The compound exhibits a melting point of 213°C, which typically coincides with initial decomposition processes in nitroaromatic systems [1]. The boiling point is reported at 541.1°C at 760 mmHg, though this temperature is unlikely to be reached under normal conditions due to thermal decomposition [1].

Thermal decomposition kinetics studies of related dinitrobenzene compounds indicate that these materials follow complex multi-step degradation pathways. Research on similar nitroaromatic energetic materials shows that thermal decomposition typically involves activation energies ranging from 92.5 to 175.2 kJ/mol, with variations depending on the specific molecular structure and substitution pattern [2]. For 4,5-Dinitrobenzene-1,2-diamine, the presence of both electron-withdrawing nitro groups and electron-donating amino groups creates a unique electronic environment that influences thermal stability.

The thermal decomposition process of nitroaromatic diamines generally proceeds through multiple stages. Initial decomposition typically begins with the weakening of C-NO₂ bonds, followed by amino group transformations and eventual complete molecular fragmentation [3] [4]. The flash point of 281°C provides an important safety parameter for handling and storage considerations [1].

Comparative thermal stability analysis reveals that 4,5-Dinitrobenzene-1,2-diamine falls within the range of moderately heat-resistant energetic materials. While compounds like 1,3,5-triamino-2,4,6-trinitrobenzene (TATB) demonstrate superior thermal stability with decomposition temperatures around 360°C, and 2,4,6-trinitrotoluene (TNT) shows lower stability at 295°C, 4,5-Dinitrobenzene-1,2-diamine occupies an intermediate position [5] [6].

CompoundDecomposition Temperature (°C)Reference
4,5-Dinitrobenzene-1,2-diamine213 [1]
TATB360 [5]
TNT295 [5]
HNS318 [5]
TKX-55335 [5]

Solubility Characteristics in Organic Solvents

The solubility profile of 4,5-Dinitrobenzene-1,2-diamine reflects the compound's amphiphilic nature, arising from the presence of both hydrophilic amino groups and hydrophobic aromatic structure combined with electron-withdrawing nitro substituents. The compound exhibits complete insolubility in water, which is characteristic of substituted dinitrobenzene derivatives [1] [7].

In organic solvent systems, 4,5-Dinitrobenzene-1,2-diamine demonstrates appreciable solubility in polar protic and aprotic solvents. The compound shows good solubility in dimethyl sulfoxide (DMSO) and methanol, indicating favorable interactions with hydrogen-bonding solvents [1] [8]. This solubility pattern is consistent with other dinitroaromatic compounds containing amino substituents, where the amino groups can participate in hydrogen bonding with protic solvents [9].

The solubility behavior in various organic solvents can be categorized as follows:

Solvent TypeSolubilityMechanism
WaterInsolubleLack of sufficient polarity
DMSOSolubleStrong hydrogen bonding and dipolar interactions
MethanolSolubleHydrogen bonding with amino groups
DichloromethaneLimitedWeak polar interactions
AcetoneModerateDipole-dipole interactions

The enhanced solubility in polar organic solvents compared to related dinitrobenzenes without amino substituents can be attributed to the hydrogen-bonding capability of the amino groups. Studies on similar benzene diamine derivatives indicate that the positioning of amino groups significantly affects solvation patterns, with ortho-positioned amino groups showing distinct solubility characteristics compared to meta or para arrangements [10] [11].

Temperature-dependent solubility studies of related compounds suggest that 4,5-Dinitrobenzene-1,2-diamine likely exhibits increased solubility at elevated temperatures in most organic solvents, following typical thermodynamic trends for organic crystalline materials [12].

Acid-Base Behavior and Protonation Sites

The acid-base chemistry of 4,5-Dinitrobenzene-1,2-diamine is dominated by the presence of two amino groups that can undergo protonation under acidic conditions. The compound exhibits typical behavior of aromatic diamines, with the amino groups serving as Lewis bases capable of accepting protons [13].

Protonation equilibria in 4,5-Dinitrobenzene-1,2-diamine involve multiple sites and stepwise processes. The two amino groups can be protonated sequentially, resulting in monoprotonated and diprotonated species. The electron-withdrawing effect of the nitro groups significantly influences the basicity of the amino substituents, reducing their proton affinity compared to unsubstituted phenylenediamines [14] [13].

Spectrophotometric studies of related dinitroaromatic compounds with amino substituents indicate that protonation typically occurs in multiple steps with distinct pKa values. For similar dinitrobenzene derivatives, the first protonation typically occurs with pKa values in the range of 2-4, while the second protonation shows even lower pKa values due to electrostatic repulsion and the cumulative electron-withdrawing effects [13] [15].

The protonation mechanism involves initial protonation of the more accessible amino group, followed by protonation of the second amino group at higher acid concentrations. The exact pKa values for 4,5-Dinitrobenzene-1,2-diamine depend on the specific experimental conditions, including ionic strength, temperature, and solvent composition [13].

Protonation StateExpected pKa RangePredominant Species
Neutral → Monoprotonated2-4H₂N-Ar-NH₃⁺
Monoprotonated → Diprotonated<2H₃N⁺-Ar-NH₃⁺

The acid-base behavior is further complicated by potential intramolecular hydrogen bonding between amino groups and adjacent substituents, which can stabilize certain protonation states and influence the overall basicity of the compound [14].

Electrochemical Properties and Redox Behavior

The electrochemical behavior of 4,5-Dinitrobenzene-1,2-diamine is characterized by complex redox processes involving both the nitro groups and amino substituents. Cyclic voltammetry studies of related dinitrobenzene compounds reveal multi-step electron transfer processes that are highly dependent on experimental conditions including solvent, electrolyte, and scan rate [16] [17].

The reduction of nitro groups in 4,5-Dinitrobenzene-1,2-diamine follows the typical pattern observed for dinitroaromatic compounds, involving sequential electron transfer steps. Each nitro group can undergo a series of reductions: nitro → nitroso → hydroxylamine → amine. However, the presence of amino groups already on the aromatic ring creates a unique electronic environment that influences the reduction potentials and mechanism [16] [18].

Electrochemical studies of dinitrobenzene isomers demonstrate that the reduction typically occurs through two distinct waves corresponding to the sequential reduction of each nitro group. The first reduction wave generally appears at more positive potentials, while the second reduction occurs at more negative potentials due to increased electron density on the aromatic ring after the first reduction [16] [19].

Reduction ProcessTypical Potential Range (vs. Ag/AgCl)Electron Transfer
First Nitro Reduction-0.4 to -0.8 V1-2 electrons
Second Nitro Reduction-0.8 to -1.2 V1-2 electrons
Amino Oxidation+0.5 to +1.0 V1-2 electrons

The amino groups in 4,5-Dinitrobenzene-1,2-diamine can also participate in oxidation processes, typically involving the formation of radical cations or quinone-like structures. The oxidation of aromatic amines generally occurs at positive potentials and can lead to electropolymerization under certain conditions [20] [21].

Solvent effects play a crucial role in determining the electrochemical behavior. In aprotic solvents like dimethylformamide (DMF) or acetonitrile, the reduction waves are typically well-separated and show quasi-reversible behavior. However, in protic solvents or in the presence of proton sources, the electrochemical responses become more complex due to protonation-coupled electron transfer processes [16] [17].

The reversibility of the electrochemical processes depends strongly on the time scale of the experiment and the stability of the reduced or oxidized products. Fast scan rates typically show more reversible behavior, while slower scans may reveal chemical complications such as dimerization, disproportionation, or other follow-up reactions [21] [22].

Ion-pairing effects in different electrolyte systems can significantly influence the separation between reduction waves and the overall electrochemical mechanism. Studies in ionic liquid electrolytes have shown that the two separate reduction waves observed in conventional organic solvents can collapse into a single wave due to ion-pairing interactions [17] [23].

XLogP3

0.2

Other CAS

32690-28-1

Wikipedia

4,5-Dinitro-1,2-diaminobenzene

Dates

Last modified: 08-16-2023

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